

UV-328: A Comprehensive Technical Review of its Chemical Properties and Toxicological Profile

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An in-depth guide for researchers, scientists, and drug development professionals.

Introduction

UV-328, chemically known as 2-(2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylpropyl)phenol, is a high-production-volume benzotriazole ultraviolet (UV) absorber.[1][2][3][4][5] It is extensively used as an additive in a wide array of products, including plastics, coatings, automotive finishes, and personal care products, to protect them from degradation caused by UV radiation. [1][6][7] However, its widespread use, persistence in the environment, bioaccumulative potential, and toxicological effects have raised significant concerns, leading to its classification as a Substance of Very High Concern (SVHC) in the European Union and its consideration as a persistent organic pollutant (POP) under the Stockholm Convention.[1][7][8][9] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and toxicological profile of **UV-328**, with a focus on experimental methodologies and relevant signaling pathways.

Chemical Structure and Identification

UV-328 is a substituted phenolic benzotriazole.[4][10][11][12] The molecule consists of a benzotriazole ring attached to a phenol ring, which is further substituted with two tert-pentyl groups.[10] The chemical structure of **UV-328** allows it to absorb UV radiation, particularly in the UVA and UVB range, and dissipate the energy as heat, thus preventing photodegradation of the material it is incorporated into.



Table 1: Chemical Identification of UV-328

Identifier	Value
IUPAC Name	2-(2H-Benzotriazol-2-yl)-4,6-bis(2-methylbutan-2-yl)phenol[10][13]
CAS Number	25973-55-1[1][2][10][13][14]
Molecular Formula	C22H29N3O[1][10][15][16]
Molecular Weight	351.5 g/mol [10]
Synonyms	2-(2H-Benzotriazol-2-yl)-4,6-di-tert- pentylphenol, Tinuvin 328[1][2][10]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of **UV-328** contribute to its function as a UV stabilizer and also influence its environmental fate and bioavailability.

Table 2: Physicochemical Properties of UV-328

Property	Value
Appearance	Light yellowish or white powder[12][15][17][18]
Melting Point	79-88 °C[12]
Boiling Point	Decomposes at > 180 °C before boiling[10][12]
Vapor Pressure	5.0 x 10 ⁻⁶ Pa at 20 °C[10][12]
Water Solubility	< 1 µg/L[10]
Log Kow (Octanol-Water Partition Coefficient)	7.93
Purity	≥ 99.0% (by HPLC)[3]

Spectroscopic Properties



UV-328 exhibits strong absorbance in the UV region of the electromagnetic spectrum. The UV-Vis spectrum in chloroform shows absorption maxima at 306 nm and 347 nm.[15] In aqueous solutions, the maximum ultraviolet absorption peak is at 345 nm.[17]

Experimental Protocols Determination of UV-328 in Biological and Environmental Matrices

a) High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of **UV-328** in biological samples like mouse plasma.[10][16][19]

- Sample Preparation:
 - To a plasma sample, add an equal volume of n-hexane-acetone (1:1 v/v) as the extraction solvent.
 - Vortex the mixture for extraction.
 - Centrifuge and collect the supernatant.
 - Dry the supernatant under a stream of nitrogen at 50 °C.
 - Reconstitute the residue in methanol, centrifuge, and filter before injection.[10][16][19]
- HPLC Conditions:
 - \circ Column: Waters Symmetry® C₁₈ column (250 mm × 4.6 mm, 5 μ m).[10][16]
 - Mobile Phase: 100% methanol (isocratic elution).[10][16]
 - Flow Rate: 1.0 mL/min.[10][16]
 - Detection: UV detector at 340 nm.[10][16]
 - Quantification: Internal standard method using UV-320.[10][16]



b) Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the determination of **UV-328** and its metabolites in human urine and blood.[2][11]

- Sample Preparation (Dispersive Liquid-Liquid Microextraction DLLME):
 - Urine or blood samples are subjected to DLLME for extraction and preconcentration of the analytes.[2][11]
 - The extracted analytes are then derivatized to improve their volatility and thermal stability for GC analysis.[2]
- GC-MS Conditions:
 - A suitable temperature program is applied to ensure the baseline separation of UV-328 and its metabolites.[2]
 - Advanced electron ionization is used for sensitive detection.
- c) Pyrolysis/Thermal Desorption-Gas Chromatography-Mass Spectrometry (Py/TD-GC-MS)

This technique is a rapid and simple screening method for analyzing **UV-328** in solid plastic samples without the need for solvent extraction.[13][14][15]

- Sample Preparation:
 - A small amount of the plastic sample (e.g., 0.5 mg of shavings) is placed directly into a sample cup.[13]
- Py/TD-GC-MS Conditions:
 - The sample is heated in the pyrolyzer, and the thermally desorbed compounds are introduced into the GC-MS for separation and detection.
 - Fast Automated Scan/SIM Type (FASST) can be used for both qualitative and quantitative analysis in a single run.[13][15]



Thermal Analysis

a) Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of UV-328.

- Procedure: A small sample of UV-328 is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The weight loss of the sample is monitored as a function of temperature. The temperature at which significant weight loss occurs indicates the onset of decomposition. One study estimated decomposition to begin at > 230 °C based on TGA.[10]
 [12]
- b) Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and other thermal transitions of **UV-328**.

Procedure: A small sample of UV-328 and a reference material are heated at a constant rate.
 The difference in heat flow required to maintain the sample and reference at the same temperature is measured. The peak of the endothermic transition corresponds to the melting point. Experimental data from DSC indicates a melting point of around 81.2 °C.[10][12]

Toxicological Assays

a) In Vitro Antiandrogenic Activity Assay

This assay is used to assess the potential of **UV-328** and its metabolites to interfere with the androgen receptor. A common method is the two-hybrid recombinant human androgen receptor yeast bioassay.[17][20]

- Procedure:
 - Yeast cells engineered to express the human androgen receptor and a reporter gene are cultured.
 - The yeast cells are exposed to different concentrations of UV-328, with and without the presence of an androgen (e.g., dihydrotestosterone).



- The expression of the reporter gene (e.g., β-galactosidase) is measured to determine the agonistic or antagonistic activity of the test compound on the androgen receptor.
- To assess the effect of metabolism, UV-328 can be pre-incubated with human CYP3A4 enzymes before being added to the yeast assay.[17][20]
- b) Zebrafish Liver Toxicity Assay

Zebrafish are a well-established model for studying hepatotoxicity.[6][9][21][22][23]

- Procedure:
 - Adult zebrafish are exposed to different concentrations of UV-328 in their water for a specified period (e.g., 14, 28, or 42 days).[22]
 - At the end of the exposure period, the fish are euthanized, and their livers are dissected.
 - The liver tissue is then analyzed for various endpoints, including:
 - Histopathology: Microscopic examination for cellular damage, such as hypertrophy, necrosis, and vacuolization.[21][22][23]
 - Biochemical markers: Measurement of the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase) and levels of oxidative stress markers (e.g., malondialdehyde).[21][22][23]
 - Gene expression analysis: Quantification of the mRNA levels of genes involved in stress response (e.g., cyp1a, hsp70) and antioxidant defense.[22]
- c) Bioconcentration in Fish (OECD TG 305)

This test guideline is used to determine the bioconcentration factor (BCF) of a chemical in fish. [1][3][18][24][25]

- Procedure:
 - The test consists of two phases: an uptake phase and a depuration phase.



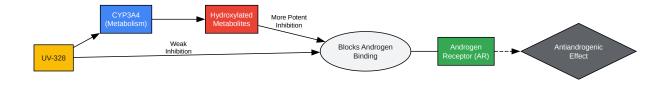
- Uptake Phase: Fish (e.g., common carp) are exposed to a constant concentration of UV 328 in the water under flow-through conditions for a defined period (e.g., 28 to 60 days).[1]
 [3][25]
- The concentration of UV-328 in the fish tissue and the water is measured at regular intervals.
- Depuration Phase: The fish are transferred to clean water, and the elimination of UV-328 from their tissues is monitored over time.
- The BCF is calculated as the ratio of the concentration of UV-328 in the fish at steadystate to its concentration in the water.

Toxicological Profile and Signaling Pathways

UV-328 has been shown to exhibit endocrine-disrupting effects and cause toxicity to the liver and kidneys in mammals.[9]

Antiandrogenic Activity

UV-328 itself shows some antiandrogenic activity. However, its metabolites, formed through hydroxylation by the cytochrome P450 enzyme CYP3A4, exhibit more potent antiandrogenic effects.[17][20] This indicates a metabolic activation of the compound.



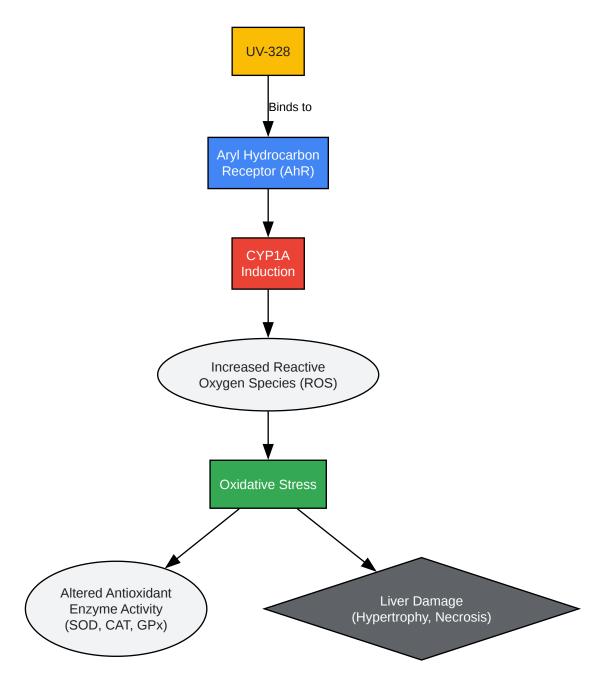
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Caption: Metabolic activation of **UV-328** leading to antiandrogenic effects.

Liver Toxicity



Studies in zebrafish have demonstrated that exposure to **UV-328** can induce oxidative stress and liver damage.[22][23] This is characterized by an increase in the production of reactive oxygen species (ROS) and alterations in the activity of antioxidant enzymes. **UV-328** has also been shown to act as a ligand for the aryl hydrocarbon receptor (AhR), a key regulator of xenobiotic metabolism and toxicity.



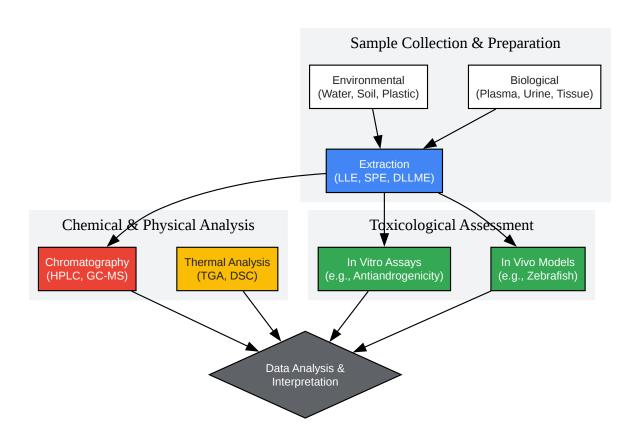
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Caption: Proposed signaling pathway for **UV-328**-induced liver toxicity.



Experimental Workflow Overview

The following diagram illustrates a general workflow for the comprehensive analysis of UV-328.



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Caption: General experimental workflow for the analysis of **UV-328**.

Conclusion

UV-328 is a widely used UV absorber with a well-characterized chemical structure and physicochemical properties that make it effective for its intended purpose. However, a growing body of evidence highlights its persistence, bioaccumulation, and potential for adverse health effects, including endocrine disruption and liver toxicity. The experimental methodologies outlined in this guide provide a framework for the continued investigation of **UV-328** and its



impact on biological systems and the environment. Further research is crucial to fully understand its mechanism of toxicity and to inform risk assessment and regulatory decisions.

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